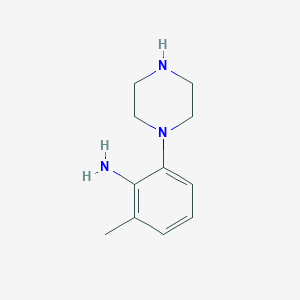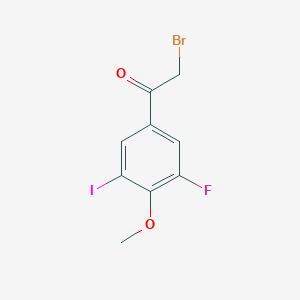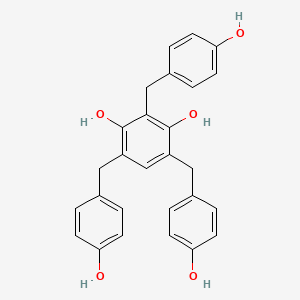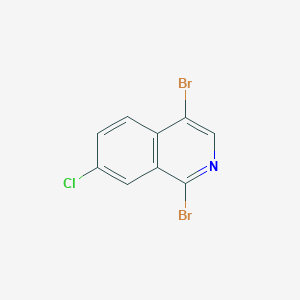
2-Cyano-N-(2,5-diethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(2,5-diethoxyphenyl)acetamide is an organic compound with the molecular formula C13H16N2O3 It is a derivative of cyanoacetamide, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring substituted with two ethoxy groups (-OCH2CH3) at the 2 and 5 positions
Vorbereitungsmethoden
The synthesis of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2,5-diethoxyaniline with cyanoacetic acid or its esters under appropriate conditions. The reaction typically proceeds as follows:
Direct Reaction with Cyanoacetic Acid: The 2,5-diethoxyaniline is reacted with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions to yield the desired product.
Reaction with Cyanoacetic Ester: Alternatively, the 2,5-diethoxyaniline can be reacted with an ester of cyanoacetic acid, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide (NaOEt) or potassium carbonate (K2CO3). The reaction is typically conducted in an organic solvent such as ethanol or methanol.
Analyse Chemischer Reaktionen
2-Cyano-N-(2,5-diethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and acetamide groups. Common reagents for these reactions include alkyl halides, aryl halides, and other electrophiles.
Condensation Reactions: The active hydrogen on the cyano group allows the compound to undergo condensation reactions with aldehydes, ketones, and other carbonyl compounds. These reactions often lead to the formation of heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-(2,5-diethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or alter the function of receptors by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
2-Cyano-N-(2,5-diethoxyphenyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-Cyano-N-(2,5-dimethoxyphenyl)acetamide: This compound has methoxy groups (-OCH3) instead of ethoxy groups, which may affect its chemical reactivity and biological activity.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This derivative contains a pyrrolidinone ring, which introduces additional functional groups and potential interactions.
2-Cyano-N-(2-nitrophenyl)acetamide: The presence of a nitro group (-NO2) significantly alters the electronic properties and reactivity of the compound.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-cyano-N-(2,5-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-17-10-5-6-12(18-4-2)11(9-10)15-13(16)7-8-14/h5-6,9H,3-4,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
VJINQIFSFXCLGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
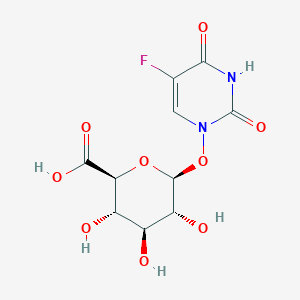
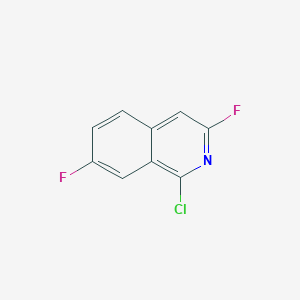
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)
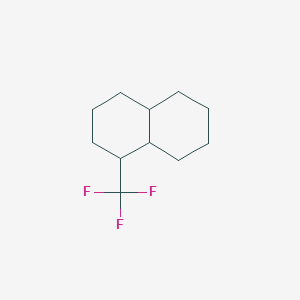
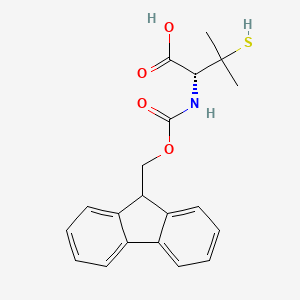
![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
